1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate
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Overview
Description
1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate is a complex organic compound that features both an indole and a methoxyphenyl group
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate can be achieved through a multicomponent reaction involving indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . This one-pot approach is advantageous due to its simplicity, atom economy, and the use of readily accessible starting materials. The reaction typically involves condensation with 4-methoxybenzaldehyde under controlled conditions to yield the desired product .
Chemical Reactions Analysis
1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the methoxyphenyl group. Common reagents and conditions for these reactions include the use of solvents like acetonitrile and catalysts such as sulfamic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions.
Industry: It can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The indole group is known to interact with various biological targets, potentially modulating their activity. The methoxyphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability .
Comparison with Similar Compounds
1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate can be compared with other indole-containing compounds such as:
- 1-(1H-Indol-3-yl)ethanol
- (3-(1H-Indol-4-yl)phenyl)methanol
- 1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidenehydrazines These compounds share the indole moiety but differ in their substituents and overall structure, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C21H21NO4/c1-14(21(24)15-7-10-17(25-2)11-8-15)26-20(23)12-9-16-13-22-19-6-4-3-5-18(16)19/h3-8,10-11,13-14,22H,9,12H2,1-2H3 |
InChI Key |
FIBZZCQNYGUTDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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